molecular formula C14H19N7O2S B2941147 N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903199-28-9

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2941147
CAS No.: 1903199-28-9
M. Wt: 349.41
InChI Key: SQWKXRNGXFGYQH-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a pyrimidine core substituted with a morpholine ring at position 6 and a carboxamide-linked side chain containing a 4-methyl-1,2,4-triazole-thioethyl moiety.

Properties

IUPAC Name

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O2S/c1-20-10-18-19-14(20)24-7-2-15-13(22)11-8-12(17-9-16-11)21-3-5-23-6-4-21/h8-10H,2-7H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWKXRNGXFGYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-morpholinopyrimidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound based on recent research findings.

1. Chemical Structure and Properties

The molecular formula for this compound is C15H19N5O2SC_{15}H_{19}N_{5}O_{2}S. It features a triazole moiety which is known for its diverse biological activities.

2. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from precursors containing triazole and morpholine groups. The general synthetic route includes:

  • Formation of Triazole Derivative : The initial step involves the reaction of 4-methyl-4H-1,2,4-triazole with a suitable thiol to form the thioether.
  • Coupling Reaction : The thioether is then reacted with morpholine derivatives to yield the final product.

3.1 Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
CompoundActivityReference
Triazole Derivative AModerate
Triazole Derivative BHigh

3.2 Anticancer Activity

The potential anticancer properties of triazole derivatives have been explored extensively:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

3.3 Anti-inflammatory and Analgesic Effects

Triazoles have also been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases:

  • Case Study : A recent study demonstrated that a related triazole compound significantly reduced inflammation in animal models .

4. Research Findings

Recent studies have highlighted the versatility of triazole-containing compounds in medicinal chemistry:

  • Antiviral Activity : Some derivatives have shown promise as antiviral agents targeting specific viral enzymes.
  • Neuroprotective Effects : Preliminary findings suggest potential neuroprotective effects against neurodegenerative diseases.

5. Conclusion

This compound exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Continued research into its mechanisms and therapeutic applications is warranted to fully understand its potential in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Functional Group Analysis

The compound shares structural homology with two classes of molecules:

  • Triazole-thioethyl-linked carboxamides (e.g., compounds from : n-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide). Both feature a 4-methyl-1,2,4-triazole ring connected via a thioethyl bridge to a carboxamide group. Key differences include: Substituents on the aromatic core: The target compound uses a pyrimidine-morpholine system, whereas analogs employ benzamide or trifluoromethylbenzamide groups. Biological targets: compounds target PanK (pantothenate kinase) and FtsZ (bacterial cell division protein), suggesting the triazole-thioethyl motif may enhance binding to bacterial enzymes .
  • Morpholine-pyrimidine derivatives (e.g., : (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-...-morpholin-4-ylethoxy)phenyl]methyl]-...). These compounds integrate morpholine and pyrimidine but lack the triazole-thioethyl-carboxamide side chain. Their applications focus on kinase inhibition (e.g., PI3K/mTOR pathways) due to the morpholine’s role in improving solubility and target engagement .

Pharmacological and Biochemical Comparisons

Parameter Target Compound Analog Morpholine-Pyrimidine
Molecular Weight ~420 g/mol (estimated) ~480 g/mol ~650–700 g/mol
Key Functional Groups Pyrimidine, morpholine, triazole-thioethyl Benzamide, triazole-thioethyl, fluorophenoxy Pyridazine, morpholine-ethoxy, trifluoromethyl
Reported Targets Not Available PanK, FtsZ (bacterial) Kinases (PI3K/mTOR), inflammatory pathways
Synthetic Accessibility Moderate (requires multi-step coupling) High (modular triazole-thioethyl synthesis) Low (complex stereochemistry)

Binding and Selectivity Insights

  • Triazole-Thioethyl Motif: highlights that the thioethyl linkage enhances hydrophobic interactions with bacterial targets like FtsZ, while the triazole ring may participate in hydrogen bonding .
  • Morpholine-Pyrimidine Core : Morpholine improves aqueous solubility and may engage in hydrogen bonding with kinase ATP-binding pockets. However, bulkier substitutions (e.g., in ) reduce off-target effects compared to simpler morpholine-pyrimidine systems .

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